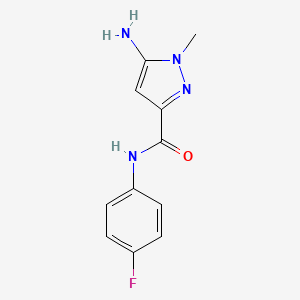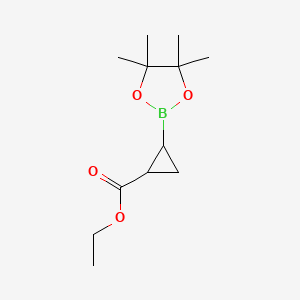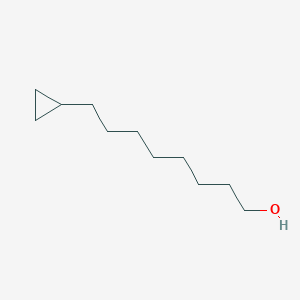![molecular formula C16H11BrN2O2S B2366957 1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 404583-76-2](/img/structure/B2366957.png)
1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, also known as BP-PODS, is a novel organic compound that has been recently synthesized and studied for its potential applications in scientific research. BP-PODS is a brominated aromatic heterocyclic compound that contains a sulfanyl group. It is a colorless, crystalline solid with a melting point of 75-77°C, and it is soluble in organic solvents such as dichloromethane, acetone, and ethanol.
科学的研究の応用
Synthesis and Optical Properties
- Synthesis, Optical and Thermal Properties : A novel heterocyclic compound, closely related to the compound , was synthesized, characterized for its crystal structure, and analyzed for its UV-visible and thermal properties (Shruthi et al., 2019).
Antimicrobial and Antituberculosis Activity
- Antituberculosis and Cytotoxicity Studies : Derivatives of a similar compound were synthesized and showed significant activity against Mycobacterium tuberculosis, along with minimal cytotoxic effects (Chitra et al., 2011).
- Antimicrobial Evaluation : New oxadiazoles derived from phenylpropionohydrazides, closely related to the compound , were synthesized and evaluated for anti-bacterial and anti-fungal activity (Fuloria et al., 2009).
Pharmacological Evaluation
- Computational and Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including closely related compounds, were computationally and pharmacologically evaluated for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antiviral Activity
- HIV-1 Replication Inhibition : Certain derivatives showed promise as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating potential in antiviral therapy (Che et al., 2015).
Molecular Structure Analysis
- Crystal Structure Studies : Various compounds with similar structures were synthesized and characterized by their crystal structure, offering insights into their molecular configurations and potential applications (Xu et al., 2005).
Anticonvulsant Activity
- Anticonvulsant Activity Model Hypothesis : Novel semicarbazones based 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant activities, contributing to the understanding of pharmacophoric models for anticonvulsant drugs (Rajak et al., 2010).
特性
IUPAC Name |
1-(4-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-13-8-6-11(7-9-13)14(20)10-22-16-19-18-15(21-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACWVHDUPKPVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

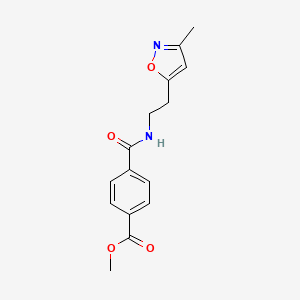
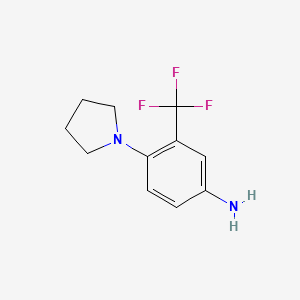
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
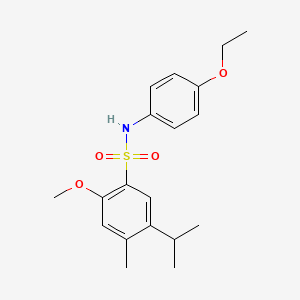
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
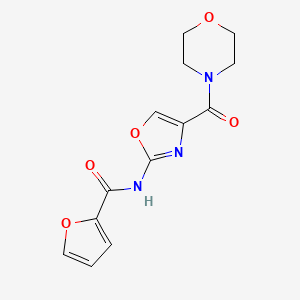
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)
